Indole, 3-(2-(2-mercaptoethyl)aminoethyl)-, hydrochloride

Description

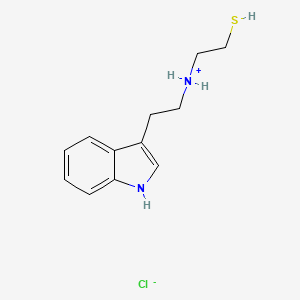

Chemical Structure and Properties The compound Indole, 3-(2-(2-mercaptoethyl)aminoethyl)-, hydrochloride features an indole core substituted at the 3-position with a branched ethylamine chain containing a thiol (-SH) group. Its molecular formula is C₁₂H₁₇ClN₂S, with a calculated molecular weight of 256.8 g/mol. The structure includes:

- Indole ring: Provides aromaticity and planar stability.

- Hydrochloride salt: Improves solubility in polar solvents.

This compound is structurally related to tryptamine derivatives but distinguished by the mercaptoethylamino substituent, which confers unique physicochemical and biological properties.

Properties

CAS No. |

73816-49-6 |

|---|---|

Molecular Formula |

C12H17ClN2S |

Molecular Weight |

256.80 g/mol |

IUPAC Name |

2-(1H-indol-3-yl)ethyl-(2-sulfanylethyl)azanium;chloride |

InChI |

InChI=1S/C12H16N2S.ClH/c15-8-7-13-6-5-10-9-14-12-4-2-1-3-11(10)12;/h1-4,9,13-15H,5-8H2;1H |

InChI Key |

LTWCPTNOVUQLLT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC[NH2+]CCS.[Cl-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of Indole, 3-(2-(2-mercaptoethyl)aminoethyl)-, hydrochloride generally involves the following key steps:

- Functionalization of the indole ring at the 3-position with a 2-aminoethyl substituent.

- Introduction of the 2-mercaptoethyl moiety onto the aminoethyl side chain.

- Conversion of the free base to the hydrochloride salt for isolation and purification.

This approach is consistent with synthetic routes used for related 3-(2-aminoethyl)indole derivatives, as documented in patents and research articles.

Preparation of 3-(2-Aminoethyl)indole Intermediate

A critical intermediate in the synthesis is 3-(2-aminoethyl)indole , which can be prepared by:

- Starting from indole, a Friedel–Crafts type alkylation or nucleophilic substitution introduces the 2-aminoethyl group at the 3-position.

- For example, the reaction of indole with 2-bromoethylamine derivatives under alkaline conditions yields 3-(2-aminoethyl)indole.

Purification of this intermediate is typically achieved by column chromatography using dichloromethane/methanol mixtures, followed by conversion to hydrochloride salt by treatment with hydrogen chloride in methanol and crystallization from isopropanol.

Introduction of the 2-Mercaptoethyl Group

The mercaptoethyl group (-CH2CH2SH) is introduced onto the aminoethyl side chain via nucleophilic substitution or amidation reactions. Common methods include:

- Reaction of 3-(2-aminoethyl)indole with 2-bromoethylthiol or protected thiol derivatives under basic conditions.

- Alternatively, coupling with mercaptoethyl-containing reagents using activating agents or under reductive conditions.

The thiol group is sensitive and often requires protection/deprotection steps during synthesis to avoid oxidation or side reactions.

Conversion to Hydrochloride Salt

After obtaining the free base of the target compound, it is converted into its hydrochloride salt by:

Representative Synthetic Procedure (Based on Related Indole Derivatives)

A typical synthetic route adapted from literature for related compounds is as follows:

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1. Alkylation of indole | Indole + 2-bromoethylamine, KOH, DMF, room temperature, 1-4 h | Formation of 3-(2-aminoethyl)indole intermediate |

| 2. Introduction of mercaptoethyl group | 3-(2-aminoethyl)indole + 2-bromoethylthiol or protected thiol, base, solvent (ethanol or DMF), 50 °C, 2-6 h | Formation of 3-(2-(2-mercaptoethyl)aminoethyl)indole |

| 3. Salt formation | Addition of HCl in methanol, crystallization from isopropanol | Hydrochloride salt of the target compound |

Analytical and Purification Techniques

- Column Chromatography : Silica gel chromatography with dichloromethane/methanol mixtures is standard for purification.

- Spectroscopic Characterization : Proton nuclear magnetic resonance (1H NMR), carbon-13 NMR (13C NMR), and mass spectrometry (MS) confirm structure and purity.

- Salt Formation : Conversion to hydrochloride salt improves stability and crystallinity for isolation.

Data Table: Summary of Key Reagents and Conditions

| Compound Stage | Starting Material | Reagents | Solvent | Temperature | Time | Purification Method |

|---|---|---|---|---|---|---|

| 3-(2-Aminoethyl)indole | Indole | 2-Bromoethylamine, KOH | DMF | Room temp | 1-4 h | Silica gel chromatography |

| Mercaptoethyl substitution | 3-(2-Aminoethyl)indole | 2-Bromoethylthiol, base | Ethanol or DMF | 50 °C | 2-6 h | Silica gel chromatography |

| Hydrochloride salt formation | Free base | Hydrogen chloride (HCl) | Methanol, isopropanol | Room temp | 1-2 h | Crystallization |

Notes on Reaction Optimization and Challenges

- The thiol group is prone to oxidation; inert atmosphere or thiol protection may be necessary.

- Reaction monitoring by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) ensures completion and purity.

- Column chromatography conditions (solvent ratios) may require adjustment depending on the substituents.

- Conversion to hydrochloride salt enhances compound stability and facilitates handling.

The preparation of This compound involves multi-step synthesis starting from indole, functionalization with 2-aminoethyl, introduction of the mercaptoethyl group, and final conversion to the hydrochloride salt. The process requires careful control of reaction conditions, protection of sensitive thiol groups, and purification by chromatography and crystallization. The methods outlined are supported by patents and scientific literature, providing a robust framework for laboratory synthesis and scale-up.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)ethyl-(2-sulfanylethyl)azanium chloride can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form different quinonoid structures.

Reduction: Reduction reactions can convert the indole ring to indoline derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophilic reagents such as halogens and nitro compounds are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted indoles, indolines, and quinonoid compounds, which have significant biological and chemical importance .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₀H₁₃ClN₂S

- Molecular Weight : 224.74 g/mol

- Functional Groups : The presence of the mercaptoethyl group enhances reactivity, making it a subject of interest for various applications.

Biological Applications

- Antimicrobial Activity : Research indicates that this compound exhibits potential antimicrobial properties. Interaction studies have shown its ability to bind to microbial enzymes, suggesting mechanisms that could be exploited for therapeutic use against bacterial infections .

- Neurotransmitter Modulation : Indole derivatives are known for their role in modulating neurotransmitter systems, particularly serotonin receptors. The specific compound may influence mood and behavior through its interactions with these receptors, which is significant in the context of psychiatric disorders .

- Anti-inflammatory Properties : Some studies suggest that indole derivatives can exhibit anti-inflammatory effects, potentially providing therapeutic avenues for inflammatory diseases .

- Anticancer Potential : Although still under investigation, there is evidence suggesting that certain indole compounds may possess anticancer properties through various mechanisms, including apoptosis induction in cancer cells .

Case Study 1: Antimicrobial Mechanisms

A study focusing on the binding affinity of Indole, 3-(2-(2-mercaptoethyl)aminoethyl)-, hydrochloride to bacterial enzymes revealed its potential as an antimicrobial agent. The compound demonstrated effective inhibition against specific strains of bacteria, indicating its possible application in developing new antibiotics.

Case Study 2: Neurotransmitter Interaction

In another study, the interaction of this indole derivative with serotonin receptors was analyzed using radiolabeled binding assays. The results indicated a significant affinity for serotonin receptor subtypes, suggesting its potential as a therapeutic agent for mood disorders.

Comparative Analysis with Related Compounds

To understand the unique features of this compound, it is useful to compare it with other indole derivatives:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Indole-3-acetic acid | Indole derivative | Plant hormone involved in growth regulation |

| 5-Hydroxyindoleacetic acid | Metabolite of serotonin | Involved in serotonin metabolism |

| Tryptamine | Biogenic amine | Precursor to serotonin; significant in neurochemistry |

| Skatole (3-methylindole) | Methylated indole | Associated with fecal odor; has biological roles |

| Indomethacin | Non-steroidal anti-inflammatory drug (NSAID) | Used for pain relief; contains an indole structure |

The comparative analysis highlights the distinct biological activities associated with each compound while emphasizing the unique potential of this compound due to its specific functional groups.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)ethyl-(2-sulfanylethyl)azanium chloride involves its interaction with various molecular targets and pathways. The indole moiety can bind to multiple receptors, influencing cell signaling pathways and modulating biological activities. This compound can act as an agonist or antagonist, depending on the specific receptor and biological context .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Key Indole Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | CAS Number |

|---|---|---|---|---|

| Tryptamine Hydrochloride | C₁₀H₁₃ClN₂ | 196.68 | 3-(2-Aminoethyl) | 343-94-2 |

| 5-Methyltryptamine Hydrochloride | C₁₁H₁₅ClN₂ | 210.71 | 3-(2-Aminoethyl), 5-methyl on indole | 1010-95-3 |

| 5-Methoxytryptamine Hydrochloride | C₁₁H₁₅ClN₂O | 242.71 | 3-(2-Aminoethyl), 5-methoxy on indole | 3610-36-4 |

| Target Compound | C₁₂H₁₇ClN₂S | 256.8 (calc.) | 3-(2-(2-Mercaptoethyl)aminoethyl) | Not Available |

Key Observations :

- The mercaptoethylamino group in the target compound increases molecular weight by ~60 g/mol compared to tryptamine hydrochloride.

Physicochemical Properties

- Solubility: The hydrochloride salt enhances water solubility. However, the thiol group may reduce lipophilicity compared to non-thiolated analogues like tryptamine hydrochloride.

- Stability : Thiols are prone to oxidation, forming disulfide bonds. The target compound likely requires storage under inert conditions (e.g., nitrogen atmosphere) to prevent degradation, unlike tryptamine derivatives, which are more stable .

- Reactivity: The thiol group enables nucleophilic reactions (e.g., Michael additions) and metal coordination, offering synthetic versatility absent in aminoethyl-substituted indoles .

Table 2: Hazard Comparison

Notes:

- The thiol group in the target compound may elevate toxicity risks, similar to 2-mercaptoethanol ().

- No direct SDS is available for the target compound, but inferred hazards align with thiol-containing chemicals .

Biological Activity

Indole, 3-(2-(2-mercaptoethyl)aminoethyl)-, hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, interactions with neurotransmitter systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the indole family, characterized by a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the mercaptoethyl group enhances its reactivity and potential biological activity, making it a subject of interest in various research areas.

Antimicrobial Activity

Research indicates that indole derivatives exhibit notable antimicrobial properties. Specifically, this compound has been studied for its interaction with microbial enzymes, suggesting potential mechanisms for antimicrobial action. The presence of the mercapto group may enhance its efficacy against various pathogens.

Table 1: Antimicrobial Activity of Indole Derivatives

| Compound Name | Activity Type | Target Organisms |

|---|---|---|

| This compound | Antimicrobial | Various Gram-positive and Gram-negative bacteria |

| 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine | Antibacterial | Eight Gram-positive and Gram-negative bacteria |

| Indomethacin | Anti-inflammatory | Pain relief |

Neurotransmitter Modulation

Indoles are implicated in the modulation of serotonin receptors, which can influence mood and behavior. The specific compound may interact with serotonin receptors, thereby affecting neurotransmission pathways. This interaction could have implications for mood disorders and other neurological conditions .

Anti-cancer Properties

Indole derivatives have been noted for their anticancer activities. The compound has shown promise in stimulating immune responses in cancer patients and modulating pathways related to tumor progression . For instance, compounds with similar structures have demonstrated effectiveness against lung cancer cells .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study on a series of indole derivatives highlighted that compounds with similar structures exhibited antibacterial activity exceeding that of traditional antibiotics like ampicillin. This suggests that this compound may also possess significant antibacterial properties .

- Cancer Treatment : Another research initiative explored indole compounds for their ability to stimulate the immune system in cancer patients. These studies indicate that such compounds could play a role in enhancing therapeutic outcomes in oncology .

- Neuropharmacological Studies : Investigations into the neuropharmacological effects of indoles suggest that they can modulate neurotransmitter systems effectively. This modulation may provide therapeutic avenues for treating mood disorders and other psychiatric conditions .

Q & A

Q. What are the established synthetic routes for Indole, 3-(2-(2-mercaptoethyl)aminoethyl)-, hydrochloride, and what key intermediates are involved?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting indole derivatives (e.g., 3-(2-aminoethyl)indole hydrochloride) with 2-mercaptoethylamine or its protected forms. Key intermediates include chloroethylamine derivatives (e.g., 2-((2-chloroethyl)amino)ethanol hydrochloride) for introducing the mercaptoethyl group . Purification typically employs column chromatography under inert conditions due to the compound’s sensitivity to oxidation.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral features confirm its structure?

- NMR : The indole proton (H-3) appears as a singlet near δ 7.2–7.5 ppm, while the mercaptoethylamino group shows split peaks at δ 2.8–3.5 ppm.

- Mass Spectrometry (MS) : A molecular ion peak at m/z corresponding to [C₁₂H₁₅N₂S·HCl]+ confirms the molecular weight.

- FT-IR : Stretching vibrations for S-H (~2570 cm⁻¹) and N-H (indole, ~3400 cm⁻¹) are diagnostic .

Q. How is the biological activity of this compound typically assessed in vitro?

Biological assays often focus on receptor binding (e.g., serotonin receptors due to structural similarity to tryptamine derivatives) or enzyme inhibition. Protocols include:

- Radioligand binding assays using tritiated serotonin analogs.

- Cell viability assays (e.g., MTT) to evaluate cytotoxicity.

- Fluorescence-based assays for real-time monitoring of intracellular interactions .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

The mercaptoethylamino group acts as a nucleophile, attacking electrophilic centers (e.g., chloroethyl derivatives). The reaction’s rate depends on solvent polarity (preferred in polar aprotic solvents like DMF) and pH (optimized at 8–9 to deprotonate the thiol group). Computational studies (DFT) suggest a two-step mechanism involving initial thiolate formation followed by SN2 displacement .

Q. How do structural modifications (e.g., substituting the mercaptoethyl group) alter the compound’s stability under physiological conditions?

Stability studies using HPLC and LC-MS reveal:

- The free thiol (-SH) group is prone to oxidation, forming disulfide dimers. Stability improves with thiol-protecting groups (e.g., acetamidomethyl) during synthesis.

- Hydrolysis of the aminoethyl-indole linkage occurs in acidic conditions (pH < 4), necessitating buffered formulations for in vivo studies .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Contradictions often arise from:

Q. How can this compound be incorporated into polymer matrices for controlled drug delivery systems?

The amino and thiol groups enable covalent conjugation to polymers (e.g., PEG or PLGA) via:

- Michael addition : Thiol-ene reactions with methacrylate-based polymers.

- Carbodiimide coupling : Linking the amine to carboxylated polymers. Swelling tests and in vitro release profiles (using HPLC) validate controlled release kinetics .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.